molecular formula C28H27N5O2 B2926459 9-benzyl-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876151-91-6

9-benzyl-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2926459
CAS RN: 876151-91-6
M. Wt: 465.557
InChI Key: NTFXKBIARFMSQF-UHFFFAOYSA-N
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Description

9-benzyl-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C28H27N5O2 and its molecular weight is 465.557. The purity is usually 95%.
BenchChem offers high-quality 9-benzyl-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-benzyl-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-inflammatory Activity

  • A study highlighted the anti-inflammatory activity of substituted analogues based on the pyrimidopurinedione ring system, comparable to that of naproxen. One such derivative, closely related to the compound , exhibited cyclooxygenase inhibitory activity and was free from side-effect liabilities like gastric ulcer induction and ocular toxicity (Kaminski et al., 1989).

Crystallography and Molecular Structure

  • Research on benz[4,5]isoquino[1,2‐b]quinazoline‐7,9‐dione, a structurally similar compound, provided insights into the molecular structure and steric hindrances, which are crucial for understanding the physical and chemical properties of these compounds (Lindeman et al., 1995).

Biochemical Synthesis

  • A 'biogenetic like' synthesis process for related compounds demonstrated efficient routes for the synthesis of complex purine derivatives, which can be applicable in pharmaceutical chemistry (Duong et al., 1983).

Organometallic Chemistry

  • The synthesis, characterization, and biological activity of certain naphthalene derivatives, including their metal complexes, have been explored. These studies can provide a foundation for understanding the interactions and potential applications of similar compounds in various fields, including medicinal chemistry (Ekennia et al., 2018).

Pyrolysis and Mass Spectrometry

  • Studies on the pyrolysis of polycarbonyl compounds related to the compound have contributed to understanding their thermal behavior and potential applications in material science (Brown et al., 1968).

Synthesis of Novel Ring Systems

  • Research on the synthesis of new thiadiazepino-[3,2-f]-purine ring systems has provided insights into the chemical properties and potential applications of these novel structures (Hesek & Rybár, 1994).

Electrochemical Studies

  • Electrochemical studies of antineoplastic furanquinones, which are structurally related, have shown relationships between reduction potential and inhibitory activity against cancer cell lines (Crawford et al., 1996).

Green Chemistry and Microwave Irradiation

  • Investigations into the combination of ionic liquids and microwave irradiation for polycondensation of related compounds have implications for green chemistry and polymer science (Mallakpour & Rafiee, 2007).

Photochemistry Synthesis

  • Photochemistry synthesis of xanthine derivatives, closely related to the compound of interest, has been explored for potential applications in pharmaceuticals (Han, Bonnet & V. D. Westhuizen, 2008).

properties

IUPAC Name

9-benzyl-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5O2/c1-19-15-31(17-20-9-4-3-5-10-20)27-29-25-24(32(27)16-19)26(34)33(28(35)30(25)2)18-22-13-8-12-21-11-6-7-14-23(21)22/h3-14,19H,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFXKBIARFMSQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC5=CC=CC=C54)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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